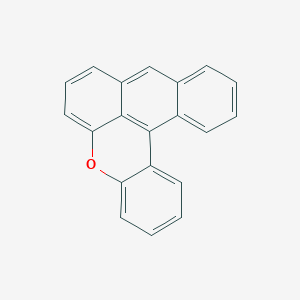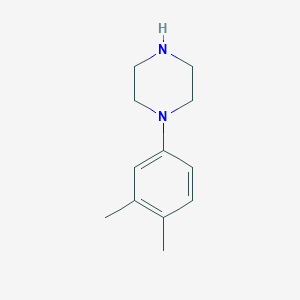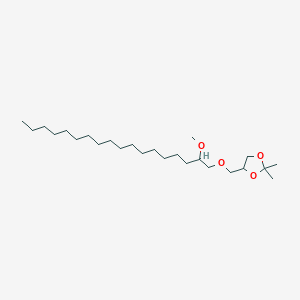
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, also known as MO-DMDL, is a chemical compound that has been extensively studied for its potential use in scientific research. MO-DMDL is a derivative of dioxolane, a cyclic ether that is commonly used in organic synthesis. MO-DMDL has several unique properties that make it an attractive compound for use in research, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents.
Mechanism Of Action
The mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is not fully understood, but it is believed to involve the hydrolysis of the methoxyoctadecoxymethyl group to release the active compound. The active compound is then able to cross the blood-brain barrier and exert its therapeutic effects.
Biochemical And Physiological Effects
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to have several biochemical and physiological effects, including its ability to increase the uptake of therapeutic agents in the brain and its potential to reduce inflammation. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its potential as a prodrug for delivering therapeutic agents. However, the synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise, which may limit its use in some labs.
Future Directions
There are several future directions for the study of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane. One area of research is the development of new methods for synthesizing 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane that are more efficient and cost-effective. Another area of research is the exploration of new therapeutic applications for 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane and its potential side effects.
Synthesis Methods
The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane involves several steps, including the protection of the hydroxyl groups on the dioxolane ring and the introduction of the methoxyoctadecoxymethyl group. The synthesis of 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has been shown to be an effective means of delivering therapeutic agents to the brain, as it is able to cross the blood-brain barrier. 4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
16725-42-1 |
|---|---|
Product Name |
4-(2-Methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
Molecular Formula |
C25H50O4 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
4-(2-methoxyoctadecoxymethyl)-2,2-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C25H50O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26-4)20-27-21-24-22-28-25(2,3)29-24/h23-24H,5-22H2,1-4H3 |
InChI Key |
KHUPGEMYKNAGBB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(COCC1COC(O1)(C)C)OC |
synonyms |
4-[[(2-Methoxyoctadecyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



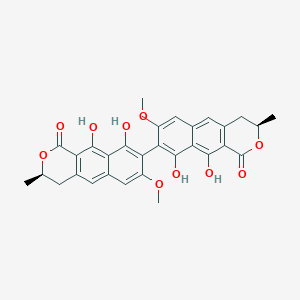
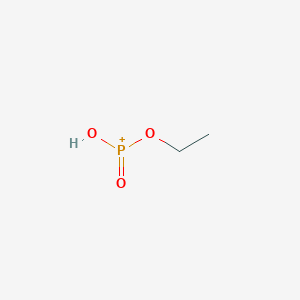
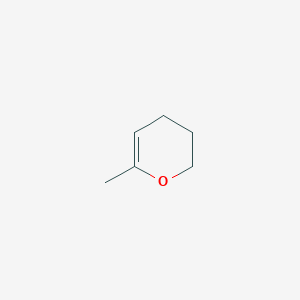
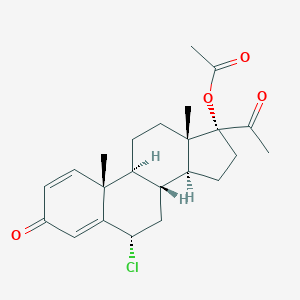
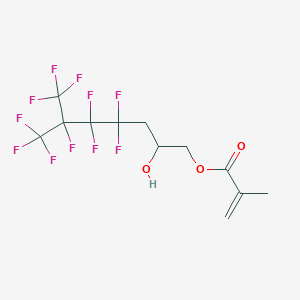
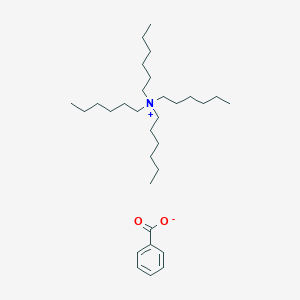
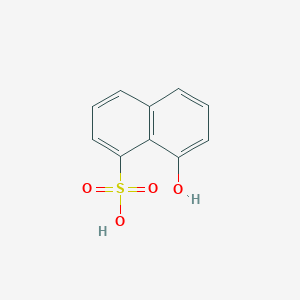
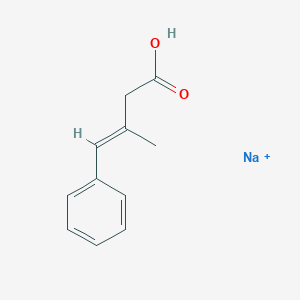
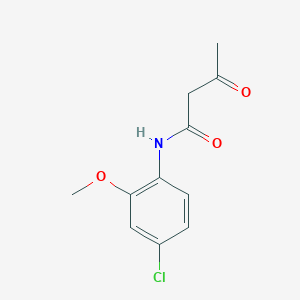
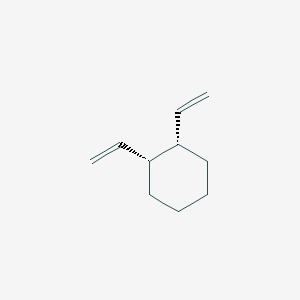
![N-[(2R,3S,4S,5S,6S)-4,5-Dihydroxy-6-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B95101.png)
